H-D-Pro-OBzl.HCl

Descripción general

Descripción

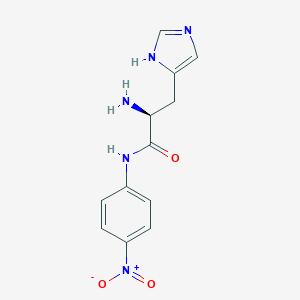

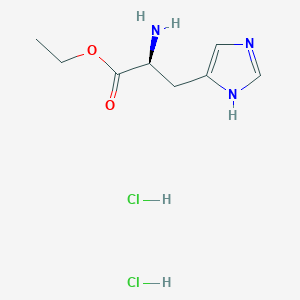

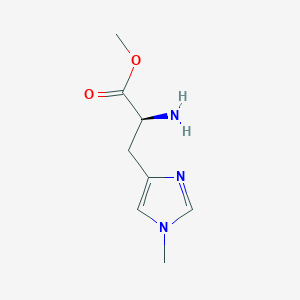

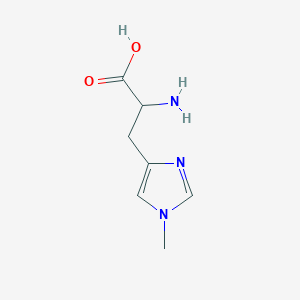

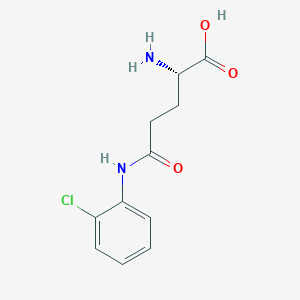

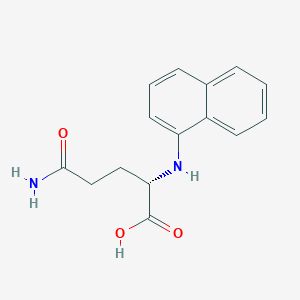

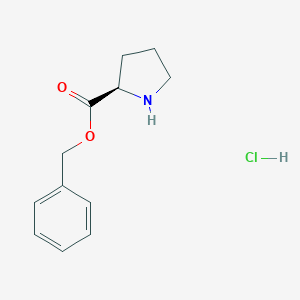

H-D-Pro-OBzl.HCl, also known as D-Proline Benzyl Ester Hydrochloride, is a chemical compound with the molecular formula C12H16ClNO2 . It has a molecular weight of 241.71 g/mol . This compound is used for research purposes .

Synthesis Analysis

While specific synthesis methods for H-D-Pro-OBzl.HCl were not found in the search results, a related compound, Boc-Val-Pro-OBzl, was synthesized in a study . The key to successful chemical synthesis is to stepwise build up the repeating sequence, taking care to ensure that the composite peptides are pure .

Molecular Structure Analysis

The molecular structure of H-D-Pro-OBzl.HCl consists of 12 carbon atoms, 16 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The exact mass of the molecule is 241.0869564 g/mol .

Physical And Chemical Properties Analysis

H-D-Pro-OBzl.HCl is a solid at room temperature . It has a melting point of 143-145° C . The compound has a refractive index of n20D 1.54 . Its optical activity is α20/D 44°, c = 1 in methanol .

Aplicaciones Científicas De Investigación

1. Biomolecular Interaction Studies

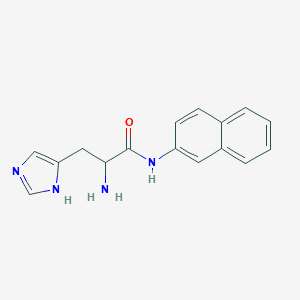

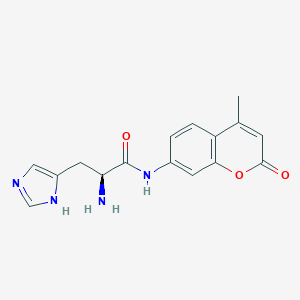

H-D-Pro-OBzl.HCl has been utilized in the study of biomolecular interactions, specifically in the context of cyclo(L-Pro-Gly)3 and amino acids. Through NMR relaxation and chemical shift measurements, researchers have explored the complex formation between H-D-Pro-OBzl.HCl and cyclo(L-Pro-Gly)3, revealing insights into the conformational aspects of such interactions. This work helps in understanding the molecular dynamics and interactions that are fundamental in biological systems (Bartman et al., 1977).

2. High-Content Screening in Drug Discovery and Stem Cell Research

In the realm of drug discovery and stem cell research, high-content screening (HCS) technologies have been instrumental. Although not directly linked to H-D-Pro-OBzl.HCl, the methodologies and principles of HCS, such as automated routines for acquiring large datasets of fluorescence images, are pertinent in the broader context of biomolecular research, where H-D-Pro-OBzl.HCl might be applied. These methodologies enable a deeper understanding of complex biological systems and could be relevant for studying the effects and applications of H-D-Pro-OBzl.HCl in various biological contexts (Xia et al., 2012).

3. Advanced Methodologies in Biomedical Research

The development and application of advanced technologies such as hydrodynamic cavitation in biomedical research, and the optimization of such technologies, while not directly involving H-D-Pro-OBzl.HCl, present a landscape where complex molecules and interactions can be studied and utilized. Understanding the applications and methodologies in these fields provides a backdrop against which the applications of H-D-Pro-OBzl.HCl in various scientific research contexts can be explored and understood (Sun et al., 2021).

Safety And Hazards

While specific safety and hazard information for H-D-Pro-OBzl.HCl was not found in the search results, general safety measures for handling chemicals include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Propiedades

IUPAC Name |

benzyl (2R)-pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDMOHHWRPHBAL-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Pro-OBzl.HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.